molecular formula C6H6N2O2 B13564038 3-(2-Nitroethenyl)-1H-pyrrole

3-(2-Nitroethenyl)-1H-pyrrole

Cat. No.: B13564038
M. Wt: 138.12 g/mol
InChI Key: NZWUDXWOUPEZMR-DUXPYHPUSA-N
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Description

3-(2-Nitroethenyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with a nitroethenyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroethenyl)-1H-pyrrole typically involves the condensation of pyrrole with nitroethene derivatives. One common method is the reaction of pyrrole with 2-nitroethanal under basic conditions, which leads to the formation of the desired product through a Michael addition reaction . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives and nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Nitroethenyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitroethenyl)-1H-pyrrole involves its interaction with various molecular targets, depending on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrovinyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.

    2-Nitro-4-(2-nitroethenyl)phenol: Contains a phenol ring with similar nitroethenyl substitution.

    Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: A chlorinated derivative with additional functional groups.

Uniqueness

3-(2-Nitroethenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-pyrrole

InChI

InChI=1S/C6H6N2O2/c9-8(10)4-2-6-1-3-7-5-6/h1-5,7H/b4-2+

InChI Key

NZWUDXWOUPEZMR-DUXPYHPUSA-N

Isomeric SMILES

C1=CNC=C1/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CNC=C1C=C[N+](=O)[O-]

Origin of Product

United States

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